2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C22H23NO5 and a molecular weight of 381.4 g/mol. It features a complex structure that includes a chromenone core, which is characteristic of coumarin derivatives. The compound is of interest in various research applications due to its potential biological activities and structural properties. Its purity is typically around 95% .
The synthesis of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can be approached through several methods:
The molecular structure of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can be represented using various chemical notation systems:
InChI=1S/C22H23NO5/c1-13-10-18(24)21-14(2)17(22(26)28-19(21)11-13)12-20(25)23-9-8-15-4-6-16(27-3)7-5-15/h4-7,10-11,24H,8-9,12H2,1-3H3,(H,23,25)
WWDYCQCQBIKQTE-UHFFFAOYSA-N
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCCC3=CC=C(C=C3)OC)C)O
These representations provide insight into the compound's connectivity and stereochemistry.
The compound may undergo various chemical reactions typical for amides and coumarin derivatives:
These reactions are important for understanding the reactivity and potential modifications of the compound in synthetic applications.
The mechanism of action for 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is not fully elucidated but may involve:
The physical properties of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.
This compound has potential applications in several scientific fields:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3